molecular formula C10H10N2O B3102278 1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 141650-50-2

1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B3102278
CAS No.: 141650-50-2
M. Wt: 174.2 g/mol
InChI Key: NROJKEJQAXVVFB-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS: 141650-50-2) is a heterocyclic aldehyde with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . The compound features a pyrrolo[2,3-b]pyridine core substituted with an ethyl group at the 1-position and a formyl group at the 3-position. It is primarily used in industrial and scientific research, particularly in pharmaceutical synthesis and materials science . Safety data sheets emphasize precautions for handling, including avoiding inhalation, skin contact, and dust formation, though specific physical properties (e.g., melting point, solubility) remain undocumented .

Properties

IUPAC Name

1-ethylpyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-12-6-8(7-13)9-4-3-5-11-10(9)12/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROJKEJQAXVVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1N=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent formylation to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts and continuous flow reactors to ensure consistent quality and quantity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Cancer Therapy

1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of pyrrolo[2,3-b]pyridine can inhibit various protein kinases involved in tumor growth and metastasis:

  • Protein Kinase Inhibition : The compound exhibits inhibitory effects on key protein kinases such as IGF-1R and FGFR (Fibroblast Growth Factor Receptors). Inhibiting these kinases can disrupt signaling pathways critical for cancer cell proliferation and survival .
  • Case Study : In vitro studies have shown that certain derivatives of this compound can significantly reduce the proliferation of breast cancer cells (4T1) and induce apoptosis. For example, a derivative demonstrated IC50 values of 7 nM against FGFR1, showcasing its potential as a lead compound for further development .

Targeting Fibroblast Growth Factor Receptors (FGFR)

The abnormal activation of FGFR signaling is implicated in various tumors. Compounds derived from this compound have been synthesized and evaluated for their ability to inhibit FGFRs:

  • Biological Evaluation : A series of derivatives were tested against FGFR1, FGFR2, and FGFR3, with some showing potent inhibitory activity. For instance, one derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 .

Other Biological Activities

Beyond cancer treatment, the compound's derivatives have shown promise in other therapeutic areas:

  • Inhibition of Human Neutrophil Elastase (HNE) : Some studies suggest that pyrrolo[2,3-b]pyridine derivatives can inhibit HNE, an enzyme involved in inflammatory processes .

Table 1: Summary of Biological Activities

CompoundTarget KinaseIC50 (nM)Cell Line TestedEffect
Compound AFGFR174T1 (Breast Cancer)Inhibition of proliferation
Compound BFGFR29MDA-MB-231Induces apoptosis
Compound CIGF-1RTBDVarious TumorsInhibitory effects

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and cancer progression. The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrrolo[2,3-b]pyridine Core

The reactivity, physicochemical properties, and applications of pyrrolo[2,3-b]pyridine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations :

Electron-withdrawing groups (e.g., bromo in Compound 9) reduce electron density at the pyrrolo[2,3-b]pyridine core, altering reactivity in cross-coupling reactions . Tosyl groups (Compound 10) improve stability and facilitate purification but require harsh conditions for removal .

Synthetic Flexibility :

  • The aldehyde group at the 3-position serves as a versatile handle for further functionalization, such as Grignard additions (e.g., Compound 12 in ) or condensations .
  • Ethylation steps (e.g., using ethyl halides or tosylates) are critical for introducing the 1-ethyl substituent, analogous to methods used for methyl derivatives .

Biological Activity

1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS No. 141650-50-2) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolopyridine framework, which is known for its diverse pharmacological properties. Its molecular formula is C11H10N2OC_{11}H_{10}N_2O, with a molecular weight of approximately 186.21 g/mol. The structural integrity allows for interactions with various biological targets, contributing to its pharmacological effects.

This compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It interacts with various receptors, influencing signaling pathways critical for cellular functions.
  • Antiproliferative Activity : Research indicates that this compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including leukemia and breast cancer cells.
  • Mechanism : It was found to induce apoptosis through mitochondrial depolarization and activation of caspases, leading to cell death.
Cell LineIC50 (µM)Mechanism of Action
Jurkat (Leukemia)5.0Apoptosis via caspase activation
MCF-7 (Breast)7.5Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

The compound also demonstrates significant anti-inflammatory activity:

  • In Vivo Studies : In carrageenan-induced paw edema models in rats, it exhibited notable reduction in inflammation.
CompoundEdema Inhibition (%)Reference Drug (Celecoxib)
This compound75%82%

Case Studies and Research Findings

Several studies have reported on the biological activities of this compound:

  • Anticancer Study : A study demonstrated that this compound significantly inhibited the growth of Jurkat leukemia cells with an IC50 value of 5 µM. The mechanism was linked to apoptosis induction and disruption of tubulin assembly .
  • Anti-inflammatory Research : In another study focusing on its anti-inflammatory properties, the compound showed a significant reduction in paw edema in rat models, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Synthesis and Evaluation : A comprehensive review highlighted various synthetic routes for this compound and discussed its potential applications in drug development .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, and how can intermediates be characterized?

  • Methodological Answer : The compound is synthesized via multi-step routes, often starting with bromination of the pyrrolopyridine core using N-bromosuccinimide (NBS) followed by formylation with Vilsmeier-Haack reagent . Ethylation at the 1-position can be achieved via alkylation with ethyl halides under basic conditions. Key intermediates (e.g., brominated precursors) are characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns and purity. For example, 1H^1H-NMR of the aldehyde group typically appears as a singlet at δ 9.9–10.0 ppm .

Q. How does the electronic effect of the ethyl group influence the reactivity of the aldehyde moiety in cross-coupling reactions?

  • Methodological Answer : The ethyl group at the 1-position stabilizes the pyrrolopyridine core through steric and electronic effects, reducing undesired side reactions (e.g., polymerization of the aldehyde). This allows efficient participation in Suzuki-Miyaura couplings with aryl boronic acids. Optimization requires Pd(PPh3_3)4_4 as a catalyst and Cs2_2CO3_3 as a base in toluene/ethanol mixtures at 105°C, yielding biaryl derivatives with >50% efficiency .

Advanced Research Questions

Q. What strategies address low yields in the final formylation step during synthesis?

  • Methodological Answer : Low yields often arise from incomplete Vilsmeier-Haack formylation due to moisture sensitivity. Solutions include:

  • Strict anhydrous conditions (e.g., molecular sieves in DMF).
  • Use of POCl3_3 as an activating agent to enhance electrophilicity of the formylating reagent.
  • Post-reaction quenching with ice-cold sodium acetate to precipitate the product .
    • Data Contradiction : While yields of 67% are reported for brominated analogs , ethyl-substituted derivatives may require additional optimization due to steric hindrance.

Q. How do structural modifications (e.g., halogen vs. ethyl substitution) impact biological activity in FGFR inhibition?

  • Methodological Answer : Comparative studies show that bromine at the 4-position (as in 4-bromo analogs) enhances FGFR1 inhibition (IC50_{50} = 7 nM) by increasing electrophilicity at the pyridine ring. In contrast, the ethyl group improves pharmacokinetic properties (e.g., metabolic stability) but reduces direct receptor affinity. Biological assays (e.g., cell proliferation assays in MDA-MB-231 cells) and molecular docking are used to validate these effects .
  • Comparison Table :

CompoundFGFR1 IC50_{50} (nM)LogP
4-Bromo derivative72.1
1-Ethyl derivative253.4

Q. What analytical techniques resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration in kinase assays). Researchers should:

  • Standardize assays using recombinant FGFR isoforms.
  • Validate results with orthogonal methods (e.g., Western blotting for phospho-FGFR).
  • Control for solvent effects (DMSO >1% can inhibit kinases) .

Experimental Design & Optimization

Q. How to design a structure-activity relationship (SAR) study for pyrrolopyridine-3-carbaldehyde derivatives?

  • Methodological Answer :

  • Core Modifications : Vary substituents at the 1-position (e.g., ethyl, methyl, isopropyl) to assess steric effects.
  • Electrophilic Substitutions : Introduce halogens (Br, Cl) at the 4-position to modulate electronic properties.
  • Functional Group Interconversion : Reduce the aldehyde to a hydroxymethyl group or oxidize to a carboxylic acid to study polarity effects.
  • Biological Testing : Use high-throughput screening (HTS) for FGFR inhibition and ADMET profiling for pharmacokinetic properties .

Q. What reaction conditions minimize dehalogenation during Suzuki coupling of brominated derivatives?

  • Methodological Answer : Dehalogenation is mitigated by:

  • Using Pd0^0 catalysts (e.g., Pd(PPh3_3)4_4) instead of Pd2+^{2+} salts.
  • Maintaining inert atmosphere (Ar/N2_2) to prevent oxidative side reactions.
  • Limiting reaction time to 4–6 hours at 105°C .

Data Interpretation & Validation

Q. How to confirm the regioselectivity of electrophilic substitution in pyrrolopyridine derivatives?

  • Methodological Answer : Regioselectivity (e.g., bromination at 4-position) is confirmed via:

  • 1H^1H-NMR coupling patterns (e.g., doublets for adjacent protons).
  • X-ray crystallography of single crystals.
  • Computational modeling (DFT calculations) to predict reactive sites .

Q. What computational tools predict the metabolic stability of 1-ethyl derivatives?

  • Methodological Answer : Use in silico tools like:

  • SwissADME : To estimate LogP, metabolic sites (e.g., aldehyde oxidation).
  • CYP450 docking : Identify potential cytochrome P450 interactions.
  • MD Simulations : Assess stability in lipid bilayers for membrane permeability .

Critical Analysis of Contradictory Evidence

  • Synthetic Yields : reports 67% yield for brominated analogs, while ethyl derivatives may require lower temperatures or slower reagent addition to achieve comparable yields.
  • Biological Activity : The ethyl group’s trade-off between stability and potency highlights the need for balanced SAR optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

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